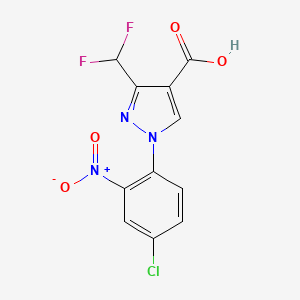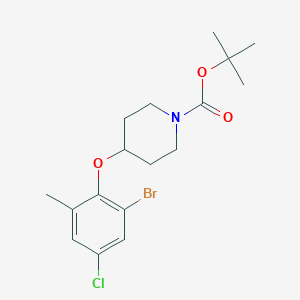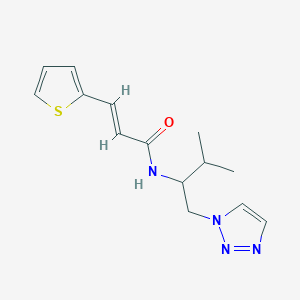
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has attracted the attention of many researchers due to its potential applications in various fields of science. This compound is a member of the acrylamide family and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis Approaches : Compounds similar to (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized using various methods. For example, Panchal and Patel (2011) discussed the synthesis of related acrylamide compounds through reactions involving 4-amino-4H-1,2,4-triazole and various aromatic aldehydes (Panchal & Patel, 2011).
- Crystal Structure Analysis : Lee et al. (2009) detailed the crystal structure of a compound structurally similar to the one , focusing on intermolecular hydrogen bonding and π-π stacking (Lee et al., 2009).
Chemical and Physical Properties
- Chemical Reactions and Stability : Research by Kariuki et al. (2022) involved synthesizing and determining the structure of a compound with a similar structure, using NMR spectroscopy and X-ray diffraction to elucidate its properties (Kariuki et al., 2022).
- Optical and Chiroptical Properties : Studies on optically active polyacrylamides bearing pendant groups, similar to the compound , have been conducted to understand the influence of stereoregularity on properties like chiroptical properties and chiral recognition (Lu et al., 2010).
Applications in Material Science
- Antimicrobial Applications : Patel and Panchal (2012) explored the antimicrobial properties of related acrylamide compounds, revealing promising results compared to standard drugs (Patel & Panchal, 2012).
- Chiral Stationary Phases : The synthesis and characterization of macroporous silica modified with optically active polyacrylamide derivatives, closely related to this compound, have been investigated for potential application as chiral stationary phases in chromatography (Tian et al., 2010).
Propiedades
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXZHXHRBUUTD-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

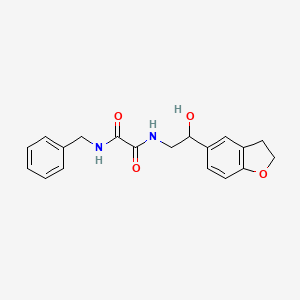
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)
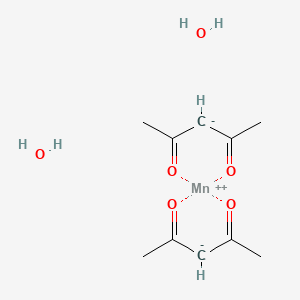
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405032.png)
![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2405037.png)
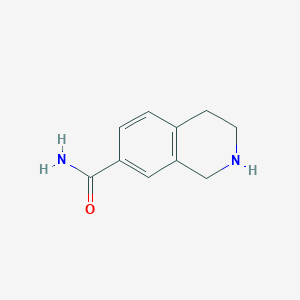
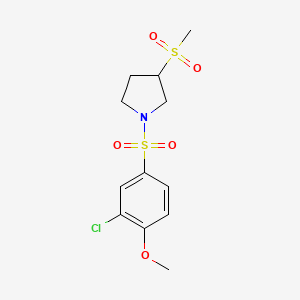
![Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2405041.png)
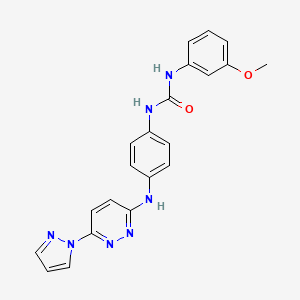
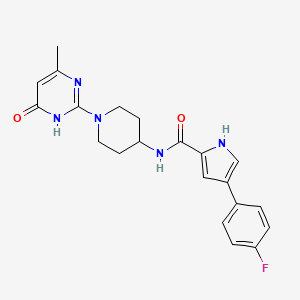
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)
